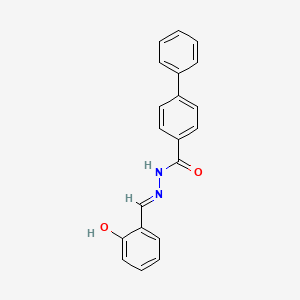
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and emotion. 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a high affinity for the D3 receptor and a low affinity for other dopamine receptors. By blocking the D3 receptor, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may modulate the activity of the mesolimbic dopamine system, which is involved in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to decrease the locomotor activity and stereotypy induced by psychostimulant drugs such as cocaine and amphetamine. Additionally, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to decrease the consumption of alcohol in animal models of alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is the lack of studies on the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology.
Orientations Futures
Future research on 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone could focus on the development of more selective and potent D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Additionally, studies could investigate the potential use of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders. Finally, studies could investigate the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology to assess its safety and potential for clinical use.
Méthodes De Synthèse
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 6-propyluracil in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-phenylpiperazine with 6-chloro-2-propyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydride. The purity and yield of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be improved by using column chromatography.
Applications De Recherche Scientifique
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In pharmacology, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use as a ligand for the dopamine D3 receptor.
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZOUBAIFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)

![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)
![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

